1-BENZYL-2-(2-CHLOROPHENYL)-1H-1,3-BENZODIAZOLE
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Overview
Description
1-Benzyl-2-(2-chlorophenyl)-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2-(2-chlorophenyl)-1H-1,3-benzodiazole typically involves the cyclocondensation of o-phenylenediamine with substituted aromatic aldehydes. One efficient method is the use of vitamin B1 as a catalyst under ultrasound-assisted conditions. This method is environmentally friendly, does not require metals, and offers high yields . The reaction conditions are simple, and the catalyst is non-toxic and reusable.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high purity and yield. The use of green chemistry principles, such as ultrasound-assisted synthesis, is preferred to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2-(2-chlorophenyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine gas or nitric acid under controlled temperature and pressure.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
1-Benzyl-2-(2-chlorophenyl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and receptor ligand.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-benzyl-2-(2-chlorophenyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-2-(2-methoxyphenyl)-1H-1,3-benzodiazole
- 1-Benzyl-2-(2-nitrophenyl)-1H-1,3-benzodiazole
- 1-Benzyl-2-(2-hydroxyphenyl)-1H-1,3-benzodiazole
Uniqueness
1-Benzyl-2-(2-chlorophenyl)-1H-1,3-benzodiazole is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties compared to other benzimidazole derivatives .
Properties
IUPAC Name |
1-benzyl-2-(2-chlorophenyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2/c21-17-11-5-4-10-16(17)20-22-18-12-6-7-13-19(18)23(20)14-15-8-2-1-3-9-15/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVWQYDLSBALKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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